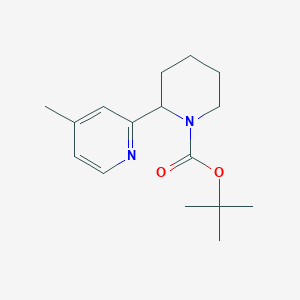

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC20140768

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O2 |

|---|---|

| Molecular Weight | 276.37 g/mol |

| IUPAC Name | tert-butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H24N2O2/c1-12-8-9-17-13(11-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3 |

| Standard InChI Key | CVWXLPAUAYWWOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)C2CCCCN2C(=O)OC(C)(C)C |

Introduction

tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidine derivatives. It features a tert-butyl ester group attached to a piperidine ring, which is further substituted with a 4-methylpyridin-2-yl group. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly in targeting neurological pathways.

Synthesis Methods

The synthesis of tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate can be achieved through various methods, although specific details are not widely documented in the literature. Generally, the synthesis of piperidine derivatives involves reactions such as alkylation, acylation, and coupling reactions, often requiring catalysts and protecting groups to ensure the desired substitution pattern.

Potential Biological Activity

The presence of the pyridine moiety in tert-Butyl 2-(4-methylpyridin-2-yl)piperidine-1-carboxylate enhances its potential biological activity. Pyridine rings are known for their involvement in various pharmacological activities, including interactions with neurological pathways. This suggests that the compound could be valuable in drug design, particularly for neurological disorders.

Comparison with Analogous Compounds

Analogous compounds, such as tert-Butyl 3-(4-methylpyridin-2-yl) piperidine-1-carboxylate (CAS: 864685-00-7), share similar piperidine structures but differ in substitution patterns. These differences can significantly affect biological activity and reactivity.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-Butyl 3-(4-methylpyridin-2-yl) piperidine-1-carboxylate | 864685-00-7 | Different substitution pattern on the piperidine ring |

| tert-Butyl 3-{[(4-methylpyridin-2-yl)amino]methyl}piperidine | 1353979-19-7 | Contains an amino group, potentially altering biological activity |

| tert-Butyl 2-(5-fluoropyridin-3-yl)piperidine | 1420871-26-6 | Fluorine substitution may alter electronic properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume